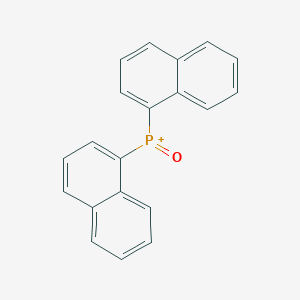

Di(naphthalen-1-yl)phosphine oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

dinaphthalen-1-yl(oxo)phosphanium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14OP/c21-22(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H/q+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEBEOAQRWRUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2[P+](=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14OP+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of Di Naphthalen 1 Yl Phosphine Oxide

Established Synthetic Pathways to Di(naphthalen-1-yl)phosphine Oxide

The synthesis of this compound, a significant organophosphorus compound, is achieved through several established methodologies. These routes primarily focus on the formation of the crucial phosphorus-carbon (P-C) bonds and the subsequent or concurrent oxidation of the phosphorus center.

Grignard Reagent-Mediated Approaches

A traditional and widely utilized method for the synthesis of tertiary phosphine (B1218219) oxides, including this compound, involves the use of Grignard reagents. wikipedia.orgnih.gov This approach typically entails the reaction of a phosphorus-containing electrophile with an excess of the appropriate Grignard reagent, in this case, 1-naphthylmagnesium bromide.

The reaction of phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃) with 1-naphthylmagnesium bromide leads to the sequential substitution of the chlorine atoms with the 1-naphthyl group. Subsequent hydrolysis of the reaction intermediate yields the desired tertiary phosphine oxide. nih.govokstate.edu The stoichiometry of the Grignard reagent is critical to ensure the complete substitution to form the triarylphosphine, which is then oxidized. nih.gov Alternatively, secondary phosphine oxides can be prepared by reacting diethyl phosphite (B83602) with two equivalents of a Grignard reagent. researchgate.net

Another variation involves the reaction of a phosphinic chloride, such as diphenylphosphinic chloride, with a Grignard reagent to form unsymmetrical tertiary phosphine oxides. okstate.edu However, a notable side reaction in these Grignard-based syntheses can be the coupling of the Grignard reagent itself, leading to byproducts like 1,2-di-(1-naphthyl)ethane. okstate.edu

| Reactants | Product | Yield | Reference |

| Diphenylphosphinic chloride, 1-Naphthylmethylmagnesium bromide | Diphenyl-(1-naphthylmethyl)phosphine oxide | ~15% | okstate.edu |

| Diethyl phosphite, Alkyl/Arylmagnesium bromide | Secondary Phosphine Oxides | 84-86% | researchgate.net |

Palladium-Catalyzed Coupling Reactions for P-C Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of P-C bonds, offering an alternative to traditional Grignard-based methods. acs.orgnih.gov These reactions typically involve the coupling of an aryl halide or triflate with a phosphorus nucleophile, such as a secondary phosphine or phosphine oxide. acs.orgnih.gov

The Hirao reaction, a palladium-catalyzed cross-coupling of a secondary phosphine oxide with an aryl halide, is a notable example. acs.org This method allows for the direct formation of tertiary phosphine oxides. The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the deprotonated secondary phosphine oxide and subsequent reductive elimination to yield the tertiary phosphine oxide and regenerate the Pd(0) catalyst. rsc.orgyoutube.com

Phosphine oxides can also serve as stabilizing ligands for the palladium catalyst in cross-coupling reactions, preventing the precipitation of palladium black and maintaining catalytic activity. nih.gov

| Reactants | Catalyst System | Product | Reference |

| Aryl Halides, Secondary Phosphine Oxides | Palladium(II) acetate/Triphenylphosphine (B44618) | Tertiary Phosphine Oxides | rsc.org |

| Aryl Triflates, Diaryl Phosphine Oxides | Pd₂(dba)₃/dppp | Triarylphosphine Oxides | nih.gov |

| Potassium (4-methoxyphenyl)dimethylsilanolate, Aryl Bromides | Palladium catalyst with Triphenylphosphine oxide ligand | Unsymmetrical Biaryls | nih.gov |

Oxidation Strategies for Di(naphthalen-1-yl)phosphine Precursors

The final step in many syntheses of this compound is the oxidation of the corresponding tertiary phosphine, di(naphthalen-1-yl)phosphine. Tertiary phosphines are generally susceptible to oxidation, and this transformation can often be achieved simply by exposure to atmospheric oxygen. wikipedia.orgwikipedia.org

For more controlled and rapid oxidation, various oxidizing agents are employed. Hydrogen peroxide is a common and effective reagent for converting triarylphosphines to their corresponding oxides. wikipedia.org Other methods include oxidation with hydroxylamine. acs.org Electrochemical oxidation on a platinum or glassy carbon anode also presents a viable route to phosphine oxides. researchgate.net A more recent and environmentally friendly approach involves the surface-assisted air oxidation of phosphines adsorbed on activated carbon, which avoids the need for potentially hazardous oxidizing agents. nih.gov

| Phosphine Precursor | Oxidizing Agent | Product | Notes | Reference |

| Trialkylphosphines | Oxygen (air) | Trialkylphosphine oxides | Spontaneous at room temperature | wikipedia.org |

| Methyldiphenylphosphine | Hydrogen peroxide | Methyldiphenylphosphine oxide | Controlled oxidation | wikipedia.org |

| Tertiary Phosphines | Hydroxylamine | Tertiary Phosphine Oxides | - | acs.org |

| Tripropyl-, tributyl-, and triphenylphosphine | Electrochemical (anodic) oxidation | Corresponding phosphine oxides | - | researchgate.net |

| Various tertiary phosphines | Air (on activated carbon) | Corresponding phosphine oxides | Green chemistry approach | nih.gov |

Direct Oxidative Halogenation of Phosphine Oxides using (Dihaloiodo)arenes

A direct method for the functionalization of secondary phosphine oxides involves oxidative halogenation using hypervalent iodine reagents. Specifically, (dihaloiodo)arenes can be used to convert secondary phosphine oxides into phosphoric halides. uwaterloo.ca

In a study, this compound was reacted with a (difluoroiodo)arene, which served as both an oxidant and a source of fluoride. This reaction yielded the corresponding phosphoric fluoride. The proposed mechanism involves the initial reaction of the secondary phosphine oxide with the hypervalent iodine reagent to form a phosphorus-iodine intermediate, which then undergoes reductive elimination to form the P-halogen bond. uwaterloo.ca This method provides a chemoselective and operationally simple process for the synthesis of phosphoric halides from secondary phosphine oxides. uwaterloo.ca

| Reactant | Reagent | Product | Yield | Reference |

| This compound | TolIF₂ | Di(naphthalen-1-yl)phosphoric fluoride | 75% | uwaterloo.ca |

Metal-Free P-Arylation with Diaryliodonium Salts

The formation of P-C bonds can also be achieved under metal-free conditions using diaryliodonium salts as arylating agents. researchgate.netbeilstein-journals.orgnih.gov These salts are effective electrophilic arylating reagents that can react with phosphorus nucleophiles. researchgate.net

The reaction of a secondary phosphine with a diaryliodonium salt, in the presence of a base, can lead to the formation of a tertiary phosphine, which can then be oxidized to the corresponding phosphine oxide in a one-pot procedure. researchgate.net The mechanism is believed to involve a ligand coupling process. nih.gov Furthermore, visible light can be used to promote the arylation of tertiary phosphines with diaryliodonium salts to form quaternary phosphonium (B103445) salts. researchgate.netbeilstein-journals.org This light-promoted method can also be applied to the arylation of aminophosphorus compounds, leading to phosphine oxides after oxidative P-N bond cleavage. beilstein-journals.orgnih.gov

| Phosphorus Nucleophile | Arylating Agent | Conditions | Product | Reference |

| Secondary Phosphines | Diaryliodonium Salts | t-BuOK, DMSO | Unsymmetrical Triarylphosphines | researchgate.net |

| Tertiary Phosphines | Aryl(mesityl)iodonium triflates | Visible light | Quaternary Phosphonium Salts | researchgate.net |

| Aminophosphorus compounds | Diaryliodonium Salts | Visible light, hydrolysis | Phosphine Oxides | beilstein-journals.orgnih.gov |

Transition Metal-Free Radical Nucleophilic Substitution Mechanisms

Transition metal-free radical nucleophilic substitution reactions offer an alternative pathway for the formation of P-C bonds. These reactions typically involve the generation of a radical species that then reacts with a phosphorus nucleophile.

While direct examples for the synthesis of this compound via this specific mechanism are not prevalent in the provided search results, the general principles of radical nucleophilic substitution are relevant to organophosphorus chemistry. For instance, some transition metal-catalyzed reactions are proposed to proceed through radical intermediates. nih.govnih.gov Also, photoredox catalysis can be used for the regioselective phosphorylation of β-naphthol derivatives with diarylphosphine oxides, proceeding through a P-centered radical intermediate. sioc-journal.cn However, in a specific study, this compound did not yield the corresponding product under these photoredox conditions. sioc-journal.cn

Precursor Synthesis and Functionalization for this compound Production

The creation of this compound is fundamentally dependent on the availability and reactivity of its constituent chemical building blocks. This involves the synthesis of appropriately functionalized naphthalene (B1677914) systems and the derivatization of phosphorus-containing starting materials.

Synthesis of Naphthalene-Based Organophosphorus Intermediates

The journey to this compound begins with the synthesis of naphthalene derivatives that can readily react with phosphorus-based reagents. Natural products containing a naphthalene core are not abundant, which has spurred chemists to develop efficient synthetic routes, often starting from simple, commercially available naphthalene derivatives rather than building the scaffold from benzene-based precursors. chemistryviews.org

A primary method for introducing a phosphorus group onto the naphthalene ring involves the use of organometallic intermediates. The Grignard reaction is a classic and effective approach. For instance, reacting 1-halonaphthalene (e.g., 1-bromonaphthalene (B1665260) or 1-chloronaphthalene) with magnesium metal yields the corresponding naphthalenyl Grignard reagent (1-naphthylmagnesium halide). This nucleophilic species is a key intermediate that can subsequently attack an electrophilic phosphorus center. In a related synthesis, the Grignard reagent derived from 1-(chloromethyl)naphthalene (B51744) was successfully used to create a phosphine oxide, though this route can be complicated by side reactions such as the self-coupling of the Grignard reagent to form 1,2-di-(1-naphthyl)ethane. okstate.edu

Other strategies for creating functionalized naphthalene intermediates include the transformation of existing groups. For example, 5-methoxy-α-tetralone can be converted into various substituted naphthalenes that serve as potential intermediates for more complex molecules. researchgate.net Similarly, the functionalization of compounds like 1-(6-(dimethylamino)naphthalen-2-yl)ethan-1-one demonstrates how acetyl groups on a naphthalene ring can be transformed to create more elaborate side-chains, which is a principle applicable to the synthesis of diverse naphthalene-based structures. nih.gov

Derivatization of Phosphine Precursors

The second critical component is the phosphorus-containing precursor, which must be derivatized to form the final phosphine oxide. A common and versatile precursor is phosphorus oxychloride (POCl₃). In a typical synthesis, the naphthalenyl Grignard reagent prepared in the previous step is reacted with phosphorus oxychloride. This reaction proceeds via a nucleophilic attack of the Grignard reagent on the phosphorus atom, displacing the chloride ions. To obtain the di-substituted product, the stoichiometry must be carefully controlled, typically using at least two equivalents of the Grignard reagent per equivalent of POCl₃. The resulting phosphinic chloride intermediate is then hydrolyzed to yield the final this compound.

Alternative methods start with different phosphorus compounds. The Michaelis-Arbuzov rearrangement offers another powerful route. This reaction involves the treatment of a phosphinite ester, such as methyl diphenylphosphinite, with an alkyl halide. okstate.edu For the synthesis of a related compound, diphenyl-(1-naphthylmethyl)phosphine oxide, this method proved more efficient than the Grignard approach, highlighting its utility in forming C-P bonds. okstate.edu Syntheses can also begin with P(V) species like H-phosphonates, which are stable and can be reacted with Grignard reagents to form tertiary phosphine oxides. rsc.org This approach is advantageous as it uses air- and water-stable precursors. rsc.org

Optimization Strategies for this compound Synthesis

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several experimental factors. These include tuning the reaction conditions, selecting an appropriate catalyst system, and understanding the influence of ligands.

Reaction Condition Tuning (Temperature, Solvent, Concentration)

The conditions under which a reaction is performed can dramatically influence its outcome. Temperature is a critical variable. In one study on a related phosphine oxide synthesis, an exothermic reaction was initiated by heating above 100°C, with the reaction mixture being held at 140-150°C for an hour to ensure completion. okstate.edu In another case involving direct arylation polymerization, increasing the temperature from ambient to 120°C was essential to obtain any product, boosting the yield to 53%. researchgate.net

The choice of solvent is also crucial. This compound has low solubility in many common organic solvents, which can necessitate the use of solvents like dichloromethane (B109758) to ensure the reactants remain in solution. cymitquimica.com The concentration of reactants can also play a significant role. For instance, in Grignard-based syntheses, dilution effects can be critical for minimizing the unwanted coupling of the Grignard reagent with itself. okstate.edu

Table 1: Effect of Temperature and Ligand on Polymerization Yield

This interactive table, based on data from a study on direct arylation polymerization, illustrates how reaction conditions affect product yield. researchgate.net

| Entry | Temperature (°C) | Ligand | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ambient | None | 72 | 0 |

| 2 | 120 | None | 24 | 53 |

| 3 | 120 | PPh₃ | 24 | 76 |

Catalyst Selection and Loading

For many modern C-P bond-forming reactions, a catalyst is essential. Transition metals like palladium and nickel are frequently used to facilitate the coupling of aryl halides with phosphorus nucleophiles. organic-chemistry.org The choice of catalyst and its loading (the amount used relative to the reactants) must be carefully optimized.

In a palladium-catalyzed polymerization, an initial catalyst loading of 5 mol% of Pd(OAc)₂ was used. researchgate.net However, when the loading was increased to 10 mol%, the yield paradoxically decreased due to the formation of an insoluble product. researchgate.net This demonstrates that simply increasing the amount of catalyst is not always beneficial and can lead to undesirable side reactions. The development of rationally designed pre-catalysts, such as specific bis-phosphine mono-oxide (BPMO)-ligated Pd(II) complexes, represents a sophisticated approach to ensure reliable and complete catalyst activation for more robust and efficient reactions. rsc.org Nickel catalysts, often combined with a photocatalyst like thioxanthen-9-one, have also proven effective for coupling aryl halides with H-phosphine oxides under visible light. organic-chemistry.org

Table 2: Influence of Catalyst Loading and Reaction Time

This table, derived from research findings, shows the impact of catalyst loading and reaction time on yield. researchgate.net

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 5 | 24 | 76 |

| 2 | 10 | 24 | 41 |

| 3 | 10 | 1 | 78 |

Ligand Effects on Reaction Efficiency and Selectivity

In transition metal-catalyzed reactions, ligands—molecules that bind to the metal center—play a pivotal role in determining the catalyst's activity and selectivity. The addition of a simple phosphine ligand like triphenylphosphine (PPh₃) can dramatically improve reaction outcomes. For example, its inclusion in a polymerization reaction increased the yield from 53% to 76% under otherwise identical conditions. researchgate.net This improvement is attributed to the ligand's ability to stabilize reactive intermediates. researchgate.net

The structure of the ligand can have even more profound effects, enabling chemists to switch between different reaction pathways. In a remarkable example of a nickel-catalyzed reaction, the use of a chiral BDPP-type ligand led to an enantioselective allenylation product, while switching to an achiral dcypbz ligand under acidic conditions redirected the reaction to form a 1,3-dienylation product instead. nih.gov This highlights the power of ligands to control not just the efficiency but also the fundamental chemo- and regioselectivity of a transformation. nih.gov The mono-oxidation of a bis-phosphine ligand has also been identified as a critical factor for success in certain Pd-catalyzed C-N coupling reactions, underscoring the subtle but crucial role that ligand modification can play. rsc.org

Coordination Chemistry and Ligand Design Principles

Di(naphthalen-1-yl)phosphine oxide as a Ligand in Transition Metal Complexes

This compound is a member of the phosphine (B1218219) oxide family of ligands, which are known to coordinate to a variety of transition metals. wikipedia.org These ligands are generally considered hard Lewis bases and almost invariably bind to metal centers through the oxygen atom of the phosphoryl group. wikipedia.org The coordination of this compound to transition metals can influence the electronic and steric properties of the resulting complex, making it a ligand of interest in the design of catalysts and functional materials.

This compound typically acts as a monodentate ligand, coordinating to a single metal center through its phosphoryl oxygen atom. alfachemic.com This mode of coordination is common for simple phosphine oxides. wikipedia.org The bulky naphthalenyl groups can provide significant steric hindrance around the metal center, which can influence the coordination number and geometry of the resulting complex. This steric bulk can also play a role in stabilizing low-coordinate metal complexes.

The coordination of the phosphine oxide to the metal center is primarily an L-type interaction, where the ligand formally donates two electrons to the metal. libretexts.org The strength of this interaction can be influenced by the electronic properties of the metal and the substituents on the phosphorus atom.

While this compound itself is a monodentate ligand, related phosphine oxide-containing ligands have been designed to exhibit chelating and bridging coordination modes. Chelating phosphine oxide ligands contain multiple phosphine oxide groups or other donor functionalities that can bind to a single metal center, forming a more stable complex due to the chelate effect. libretexts.orgnih.gov For example, bis(phosphine oxide) ligands can coordinate to a metal in a bidentate fashion. nih.gov

Bridging phosphine oxide ligands can link two or more metal centers together. This is often seen in polynuclear complexes and metal-organic frameworks. researchgate.netrsc.org The ability of the phosphine oxide group to bridge metal centers is a key feature in the construction of extended structures with specific catalytic or material properties.

The coordination chemistry of phosphine oxides, including those structurally related to this compound, has been explored with a wide range of transition metals. These include:

Palladium (Pd): Phosphine oxides have been used as ligands in palladium-catalyzed cross-coupling reactions. nih.gov They can stabilize palladium nanoparticles and prevent the precipitation of palladium black, leading to more robust and reproducible catalytic systems. nih.gov

Ruthenium (Ru): Ruthenium complexes with phosphine-substituted ligands have been synthesized and structurally characterized. researchgate.net In some instances, phosphine oxides are generated in situ and trapped by ruthenium complexes. capes.gov.br

Lanthanides (Ln): Lanthanide complexes with phosphine oxide ligands have been extensively studied due to their potential applications in luminescence and catalysis. staffs.ac.ukresearchgate.net The oxophilic nature of lanthanide ions makes them well-suited for coordination to the hard oxygen donor of the phosphine oxide group. researchgate.net

Gold (Au), Silver (Ag), and Rhodium (Rh): While specific studies focusing solely on this compound with these metals are less common, the general principles of phosphine oxide coordination suggest that they can form complexes with these metals as well. The properties of such complexes would be influenced by the specific metal's coordination preferences and oxidation state.

Structural Elucidation of this compound Metal Complexes

The precise arrangement of atoms within a metal complex containing this compound is crucial for understanding its properties and reactivity. This structural information is primarily obtained through single-crystal X-ray diffraction and is complemented by various spectroscopic techniques.

Single-crystal X-ray crystallography provides definitive information about the solid-state structure of a metal complex. For complexes containing phosphine oxide ligands, this technique reveals key parameters such as:

Coordination Geometry: The arrangement of the ligands around the central metal atom (e.g., tetrahedral, square planar, octahedral). nih.gov

Bond Lengths and Angles: The distances between the metal and the coordinating oxygen atom of the phosphine oxide, as well as the P-O bond length and the M-O-P angle. wikipedia.org Upon coordination, the P-O bond length typically elongates slightly. wikipedia.org

Intermolecular Interactions: The presence of hydrogen bonds or other non-covalent interactions that can influence the packing of the molecules in the crystal lattice. nih.gov

Table 1: Selected Crystallographic Data for a Representative Phosphine Oxide Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.956(1) |

| b (Å) | 14.228(1) |

| c (Å) | 31.409(3) |

| α (°) | 89.377(2) |

| β (°) | 79.344(2) |

| γ (°) | 77.235(2) |

| V (ų) | 5118.4(8) |

| Z | 2 |

Data for a representative Ru₃(μ-H)(μ-N=CPh₂)(CO)₈(bpcd) complex, illustrating typical crystallographic parameters. researchgate.net

Various spectroscopic techniques are employed to characterize this compound and its metal complexes in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for studying phosphine oxide complexes. The chemical shift of the phosphorus nucleus changes upon coordination to a metal center, providing evidence of complex formation. ¹H and ¹³C NMR spectroscopy can be used to characterize the organic framework of the ligand.

Infrared (IR) Spectroscopy: The P=O stretching frequency in the IR spectrum is a sensitive probe of coordination. Upon complexation, this stretching vibration typically shifts to a lower frequency, indicating a weakening of the P=O bond due to the donation of electron density to the metal.

X-ray Absorption Spectroscopy (XAS): XAS at the P K-edge can be used to determine the oxidation state of phosphorus, which is valuable for distinguishing between phosphine and phosphine oxide groups within a material. rsc.org

Influence of this compound Ligand on Metal Center Reactivity and Selectivity

The reactivity and selectivity of a metal catalyst can be significantly altered by the ligands bound to it. psu.edu For phosphine-based ligands, these changes are primarily governed by the interplay of electronic effects and steric hindrance. umb.edu

Electronic Effects and Steric Hindrance

Electronic Effects

Phosphine oxides, including this compound, are generally classified as hard Lewis bases that coordinate to metal centers through the phosphoryl oxygen atom. wikipedia.org The electronic effect of a phosphine ligand, often quantified by the Tolman Electronic Parameter (TEP), is a measure of its σ-donating ability. wikipedia.org Stronger σ-donating ligands increase the electron density on the metal, which can, for example, promote the oxidative addition step in a catalytic cycle. libretexts.org

While trialkylphosphines are strong electron donors, triarylphosphines like triphenylphosphine (B44618) are less so. umb.edu Phosphine oxides are typically weaker σ-donors than their corresponding phosphines and are considered weak Lewis bases. wikipedia.org The naphthyl groups in this compound are aryl substituents, suggesting moderate electron-donating properties, which are weaker than bulky alkylphosphines like tri-tert-butylphosphine. acs.org This weak coordination can be advantageous, as the phosphine oxide can act as a labile ligand, preventing catalyst decomposition through agglomeration or oxidation without permanently blocking a coordination site. nih.gov

Steric Hindrance

The most prominent feature of the this compound ligand is its significant steric bulk, imparted by the two naphthalen-1-yl groups. The steric properties of phosphine ligands are often quantified by the cone angle (θ) or the percent buried volume (%Vbur). libretexts.orgnih.gov A large cone angle indicates greater steric congestion around the phosphorus atom and, by extension, the metal center. libretexts.org

Bulky ligands play a crucial role in catalysis. chemistryviews.orgutoronto.ca They can:

Stabilize low-coordinate, coordinatively unsaturated metal complexes that are often highly reactive catalysts. libretexts.org

Promote reductive elimination steps in catalytic cycles due to steric repulsion between substituents. vu.nl

Influence selectivity by sterically directing substrates to approach the metal center in a specific orientation.

The two naphthyl groups create a sterically crowded environment around the metal center, which can facilitate challenging reactions like C–O cross-couplings by promoting the difficult reductive elimination of the diaryl ether product. acs.org However, extreme steric bulk can also hinder reactivity by preventing substrate coordination. chemistryviews.org The balance of steric and electronic properties is therefore critical for catalyst performance. manchester.ac.uk

Table 1: Comparison of Steric and Electronic Parameters for Representative Phosphine Ligands

| Ligand | Type | Tolman Cone Angle (θ) | Key Feature |

|---|---|---|---|

| PMe₃ (Trimethylphosphine) | Alkyl | 118° | Electron-rich, relatively small |

| PPh₃ (Triphenylphosphine) | Aryl | 145° | Moderately bulky, less electron-rich than alkylphosphines |

| P(t-Bu)₃ (Tri-tert-butylphosphine) | Alkyl | 182° | Very bulky and electron-rich |

| PCy₃ (Tricyclohexylphosphine) | Alkyl | 170° | Bulky and electron-rich |

| This compound | Aryl Phosphine Oxide | N/A (Expected to be large) | Very bulky due to naphthyl groups, weak O-donor |

Ligand Field Theory Considerations

Ligand Field Theory (LFT) provides a model for understanding the electronic structure of transition metal complexes by describing the interaction between metal d-orbitals and ligand orbitals. numberanalytics.com Phosphine oxides, coordinating through the oxygen atom, are considered weak field ligands. wikipedia.org

Weak field ligands cause a small splitting of the metal's d-orbitals (a small Δo in an octahedral field). This has several consequences:

High-Spin Complexes: Metal complexes with weak field ligands are more likely to be high-spin, as the energy cost to pair electrons in lower-energy orbitals is greater than the energy required to place them in higher-energy d-orbitals.

Magnetic Properties: The ligand field strength directly influences the magnetic properties of a complex. For instance, in certain cobalt(II) complexes supported by bidentate phosphine oxide ligands, changes in the ligand field were shown to alter the zero-field splitting (ZFS) parameters, which are crucial for determining slow magnetic relaxation behaviors characteristic of single-molecule magnets. researchgate.net

Spectroscopic Properties: The d-d electronic transitions observed in UV-Vis spectroscopy are dependent on the magnitude of the d-orbital splitting. Weak field ligands result in absorptions at lower energy (longer wavelengths).

In the context of this compound, its coordination as a weak field O-donor ligand would result in a relatively small d-orbital splitting, influencing the electronic and magnetic properties of the resulting metal complex. wikipedia.orgresearchgate.net This contrasts sharply with phosphines or the tautomeric phosphinous acid form of secondary phosphine oxides (R₂P-OH), which coordinate through the "soft" phosphorus atom and are considered strong field ligands. wikipedia.orglibretexts.org

Rational Design Strategies for Enhanced Ligand Performance

Rational ligand design aims to synthesize new ligands with tailored steric and electronic properties to improve catalytic activity, selectivity, and stability. nih.gov Building upon the this compound framework, several strategies can be envisioned to enhance its performance.

P-Chiral Ligands: Introducing chirality at the phosphorus atom creates P-chiral or P-stereogenic ligands. nih.gov The synthesis of such compounds, often starting from phosphine oxides, is a key strategy for developing catalysts for asymmetric reactions, where high enantioselectivity is desired. jst.go.jpsioc-journal.cnsioc-journal.cn Conformationally rigid and electron-rich P-chiral phosphine ligands have demonstrated excellent performance in various asymmetric transformations. nih.gov

Hemilabile Ligands: A powerful design strategy involves creating multidentate ligands that contain both a strong and a weak donor group. nih.govacs.org A bis(phosphine) monoxide (BPMO), for example, contains a "soft" phosphine donor and a "hard" phosphine oxide donor. rsc.org This hemilability is crucial in catalysis, as the weakly-bound phosphine oxide can dissociate to open a coordination site on the metal for the substrate, and then re-coordinate to stabilize catalytic intermediates. rsc.orgrsc.org This approach can lead to catalysts with superior activity and unique selectivity compared to their parent bis(phosphine) ligands. rsc.org

Incorporation into Rigid Scaffolds: Placing phosphine oxide functionalities onto a larger, rigid molecular backbone is another common strategy. This pre-organizes the donor atoms for chelation and can fine-tune the steric environment around the metal center. Dibenzofuran (B1670420) and other aromatic platforms have been used to create bidentate phosphine oxide ligands for metal coordination and extraction applications. nih.gov

Tuning Substituents: The electronic and steric properties of the ligand can be systematically tuned by modifying the aryl groups (in this case, the naphthyl rings). nih.gov Adding electron-donating or electron-withdrawing substituents to the naphthalene (B1677914) rings would alter the Lewis basicity of the phosphoryl oxygen, thereby modulating the ligand's electronic effect on the metal center.

Table 2: Rational Design Strategies for Phosphine Oxide Ligands

| Design Strategy | Core Concept | Intended Enhancement | Example Application |

|---|---|---|---|

| P-Chirality | Introduce stereogenic center at phosphorus. nih.gov | Enantioselectivity in asymmetric catalysis. jst.go.jp | Asymmetric Hydrogenation, C-N Coupling. nih.govrsc.org |

| Hemilability (e.g., BPMO) | Combine hard (P=O) and soft (P) donors in one molecule. rsc.org | Catalyst stability and activity by providing an open coordination site when needed. acs.orgrsc.org | Palladium-catalyzed cross-coupling reactions. rsc.org |

| Rigid Scaffolds | Incorporate P=O groups into a pre-organized backbone. nih.gov | Enhanced chelation, controlled coordination geometry. | Metal ion separation, polymerization catalysts. nih.govrsc.org |

| Substituent Tuning | Modify aryl groups with functional groups. nih.gov | Fine-tuning of electronic (σ-donor) and steric properties. nih.gov | Optimization of catalyst activity and selectivity for specific reactions. |

Catalytic Applications and Mechanistic Investigations

Di(naphthalen-1-yl)phosphine Oxide-Promoted Catalysis in Organic Transformations

This compound, a member of the diaryl phosphine (B1218219) oxide family, is a compound with potential applications in various organic transformations. While its direct use as a primary catalyst or ligand is not extensively documented in all areas of cross-coupling and hydrogenation, the broader class of diaryl phosphine oxides, which includes this compound, has been investigated in several key catalytic processes. These compounds can serve as stable, air-tolerant precursors to catalytically active phosphinous acids or can be employed directly for their Lewis basicity and ability to promote certain reactions.

While specific examples detailing the use of this compound as a ligand in Suzuki, Heck, Sonogashira, or Buchwald-Hartwig reactions are not prominent in the reviewed literature, the related secondary and tertiary phosphine oxides are widely used as pre-ligands or are formed as byproducts in these transformations. nih.govsigmaaldrich.comresearchgate.netnih.gov For instance, secondary phosphine oxides (SPOs), which exist in tautomeric equilibrium with phosphinous acids (R₂POH), are effective pre-ligands for palladium-catalyzed reactions. nih.govresearchgate.net The bulky nature of the naphthyl groups in this compound suggests potential steric influence if used as a ligand.

The most relevant application within this category is in C-P bond formation, particularly in Hirao-type reactions. nih.gov These reactions typically involve the palladium-catalyzed coupling of a P(O)H compound, such as a secondary phosphine oxide, with an aryl halide or triflate to form a tertiary phosphine oxide. nih.gov This method is a foundational strategy for creating aryl phosphorus compounds from readily available phenols (via nonaflates or triflates). nih.gov

Research has demonstrated the C-H phosphonylation of free β-naphthols using diphenylphosphine (B32561) oxide, a closely related diaryl phosphine oxide, under photocatalytic conditions. sioc-journal.cn This highlights a metal-free approach to C-P bond formation on a naphthalene (B1677914) scaffold.

Table 1: Example of Photocatalyzed C-P Cross-Coupling of β-Naphthol with Diphenylphosphine Oxide sioc-journal.cn This table showcases a reaction with a related diaryl phosphine oxide to illustrate the C-P bond formation process.

| Reactant 1 | Reactant 2 | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|---|

| β-Naphthol | Diphenylphosphine oxide | Fluorescein, K₂S₂O₈ | Blue LED, rt, 6 h, DMF-H₂O | (2-Hydroxynaphthalen-1-yl)diphenylphosphine oxide | 80% (Gram-scale) |

A comprehensive search of the scientific literature did not yield specific examples of this compound being utilized as a catalyst or ligand for hydrogenation or catalytic dehydrogenation processes. While its synthesis may involve a dehydrogenation step, its application in promoting such reactions is not documented. cymitquimica.com Research in asymmetric hydrogenation often focuses on chiral phosphine ligands, and while rhodium catalysts with phosphine-phosphite ligands have been used for hydrogenating naphthalene derivatives, this does not involve this compound. nih.gov

This compound can function as an oxidant in certain chemical syntheses. cymitquimica.com However, a more significant role in this category relates to its reduction. The conversion of tertiary phosphine oxides back to their corresponding trivalent phosphines is a critical step for recycling these compounds, which are often generated as byproducts in stoichiometric reactions like the Wittig, Staudinger, and Mitsunobu reactions. researchgate.net

The strong P=O bond makes this reduction challenging, but several effective methods have been developed that are applicable to triaryl phosphine oxides such as this compound. Silanes, particularly in the presence of a catalyst, are powerful and chemoselective reducing agents for this purpose. researchgate.netorganic-chemistry.org

Table 2: General Methods for the Reduction of Tertiary Phosphine Oxides organic-chemistry.orgresearchgate.net

| Reducing System | Catalyst/Mediator | Key Features |

|---|---|---|

| Silanes (e.g., TMDS) | Ti(OiPr)₄ | Effective for triaryl, trialkyl, and diphosphine oxides. |

| Silanes (e.g., TMDS) | Copper complexes | Selective reduction in the presence of ketones, esters, and olefins. |

| Silanes | Phosphoric acid esters | Chemoselective reduction tolerant of various functional groups. |

| TMDS | InBr₃ | Efficient for both secondary and tertiary phosphine oxides. researchgate.net |

| Phosphonic acid | Iodine | Solvent-free conditions; proceeds without racemization for chiral compounds. |

These reduction methodologies are crucial for sustainable chemistry, allowing for the regeneration of valuable phosphine ligands from their oxides. rsc.org

There is no information in the reviewed literature indicating that this compound is used in polymerization catalysis, either as a catalyst, ligand, or promoter. Research in this area tends to focus on other catalyst systems, such as phosphine sulfonate nickel catalysts for ethylene (B1197577) polymerization. acs.org

The application of this compound in asymmetric catalysis and enantioselective transformations has not been reported. The field of asymmetric phosphine catalysis is extensive, but it primarily utilizes chiral phosphine ligands to induce enantioselectivity. nih.gov While asymmetric transformations involving other classes of phosphine oxides, such as dialkyl or secondary phosphine oxides, have been developed, this compound itself is an achiral molecule and has not been documented as a chiral ligand or catalyst. nih.govnih.gov

Phosphine oxides can promote or participate in cyclization reactions. While direct electrophilic phosphination cyclization involving this compound is not specifically described, related transformations showcase the utility of the phosphine oxide moiety in such processes. For example, phosphine oxides have been used as ligands to significantly promote Rh(I)-catalyzed C-H cyclization of benzimidazoles with alkenes, where the phosphine oxide is believed to ligate both the rhodium center and a Lewis acidic co-catalyst. nih.gov

In another relevant example, a one-pot phosphinylation/cyclization reaction between propynolaldehydes and various diarylphosphine oxides has been developed to generate isobenzofuran-substituted phosphine oxides under metal-free conditions. nih.gov This demonstrates a pathway where a diaryl phosphine oxide acts as a nucleophile in a tandem reaction that culminates in a cyclization event.

Role of this compound in Catalyst Stability and Turnover

The bulky naphthyl substituents on this compound are expected to confer additional steric protection to the phosphorus center, potentially hindering dimerization or degradation pathways that could deactivate a catalyst. researchgate.net While specific turnover numbers (TONs) for catalysts involving this compound are not prominently reported, the compound's role can be inferred from related systems. In some cases, phosphine oxides are not merely spectator byproducts but can act as effective ligands. For instance, phosphine oxides have been shown to promote Rh(I)-catalyzed C-H activation reactions, forming bimetallic complexes and significantly enhancing reactivity under milder conditions than those required with traditional phosphine ligands. nih.gov

Reaction Mechanism Elucidation for this compound Catalyzed Processes

Direct mechanistic studies identifying intermediates for reactions catalyzed by this compound are limited. However, research on analogous diarylphosphine oxide systems provides valuable models for potential intermediates.

In photoredox-catalyzed C-P bond formation reactions, mechanistic investigations suggest the involvement of radical intermediates. researchgate.net For the coupling of diarylphosphine oxides with heterocycles, it is proposed that the reaction proceeds via a radical pathway involving a single-electron transfer (SET) process. researchgate.net

In a different catalytic system, a phosphine oxide was used as a ligand to promote Rh(I)-catalyzed C-H cyclization. Mechanistic studies and control experiments in this case pointed toward the formation of a distinctive Rh–Al bimetallic intermediate, where the oxygen atom of the phosphine oxide coordinates to the aluminum co-catalyst. This interaction is believed to be crucial for the enhanced reactivity of the catalytic system. nih.gov

Table 2: Proposed Intermediates in Reactions Involving Diarylphosphine Oxides

| Reaction Type | Proposed Intermediate(s) | Catalytic System | Ref. |

| Photoredox C-P Coupling | Phosphinoyl radical (Ar₂P(O)•) | Photocatalyst (e.g., Fluorescein) | sioc-journal.cnresearchgate.net |

| Rh(I)-Catalyzed C-H Cyclization | Rh-Al bimetallic complex ligated by phosphine oxide | [Rh(coe)₂Cl]₂ / AlMe₃ | nih.gov |

Specific kinetic data and identification of rate-determining steps for processes involving this compound are not available in the surveyed literature. However, kinetic analyses of related organophosphorus catalytic systems offer a framework for understanding these reactions. For example, in studies of photoredox reactions for the activation of halophosphines, emission quenching and Stern-Volmer analyses were conducted. semanticscholar.org These studies revealed that the reductive quenching of the excited-state iridium photocatalyst by an amine donor was a diffusion-controlled process, indicating a very fast initial step in the catalytic cycle. semanticscholar.org Such analyses are critical for building a complete picture of a reaction mechanism, including the identification of the slowest, rate-limiting step, but have yet to be reported specifically for this compound.

Density Functional Theory (DFT) calculations have become an essential tool for investigating the reaction mechanisms of complex organic transformations, including those involving organophosphorus compounds. mdpi.comnih.gov While no computational studies have focused specifically on this compound, DFT has been applied to related systems to understand selectivity and reaction pathways.

For instance, in a study of Z-selective ruthenium-based olefin metathesis catalysts, DFT calculations were used to evaluate the effect of phosphine oxide additives. acs.org The computations showed how the steric properties of phosphine ligands and additives influence the transition state energies for the formation of E and Z isomers. The calculations helped explain why certain additives could prevent isomerization and maintain high Z-selectivity by influencing the catalyst's geometry and energy landscape. acs.org These types of computational insights are invaluable for rational catalyst design and for explaining experimentally observed phenomena, and could be readily applied to understand the steric and electronic effects of the naphthyl groups in this compound in a catalytic context.

Heterogenization Strategies for this compound Catalysts

Immobilizing homogeneous catalysts on solid supports is a key strategy to improve their reusability, simplify product purification, and enable their use in continuous flow reactors. mdpi.comrsc.org Several methods exist for the heterogenization of phosphine oxides, which could be applied to this compound.

One successful approach involves anchoring phosphine oxide derivatives onto oxidized multiwalled carbon nanotubes (MWCNTs). mdpi.com In this method, the phosphine oxide is functionalized to allow covalent attachment to the CNT surface. The resulting material acts as a heterogeneous organocatalyst for reactions like the Wittig and Mitsunobu reactions. A key advantage is that the phosphine oxide, which is formed as a byproduct, remains attached to the support and can be chemically reduced in situ to regenerate the active phosphine for subsequent catalytic cycles. Although the catalytic activity was observed to decrease over several cycles, this was attributed to incomplete reduction rather than decomposition of the phosphine oxide itself. mdpi.com

Other established heterogenization strategies that could be adapted for this compound include:

Immobilization on Silica (B1680970): Using triethoxysilane-functionalized linkers to covalently attach the phosphine or phosphine oxide moiety to a silica (SiO₂) support. rsc.orgnih.gov

Incorporation into Metal-Organic Frameworks (MOFs): Designing MOF linkers that incorporate a phosphine group, which can then be used for catalysis or oxidized to the phosphine oxide within the stable, porous framework. chemrxiv.orgnih.gov This method provides well-defined, isolated active sites.

These strategies transform a molecular species into a solid, recyclable catalyst, bridging the gap between homogeneous and heterogeneous catalysis. nih.gov

Spectroscopic Characterization and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Data Interpretation

The ¹H NMR spectrum of Di(naphthalen-1-yl)phosphine oxide in deuterated chloroform (B151607) (CDCl₃) displays a complex series of multiplets in the aromatic region, typically between δ 7.48 and 8.73 ppm. These signals correspond to the fourteen protons of the two naphthalene (B1677914) rings. The intricate splitting patterns arise from the coupling between adjacent protons on the naphthalene rings and also from coupling to the phosphorus atom. The signals for the protons on the naphthalene rings are observed as a series of multiplets, making specific assignment challenging without further 2D NMR analysis.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. In CDCl₃, the spectrum exhibits multiple signals corresponding to the 20 carbon atoms of the two naphthalene moieties. Key features include the signals for the carbon atoms directly bonded to the phosphorus, which appear as doublets due to ¹³C-¹³¹P coupling. For instance, the ipso-carbon atoms of the naphthalene rings show characteristic doublet signals with large coupling constants (JP-C). Other aromatic carbons also display coupling to the phosphorus atom, though typically with smaller coupling constants. The chemical shifts for the aromatic carbons generally appear in the range of δ 122 to 137 ppm.

³¹P NMR Chemical Shifts and Coupling Constants

The ³¹P NMR spectrum is a powerful tool for characterizing organophosphorus compounds. For this compound in CDCl₃, a single signal is typically observed in the range of δ 32.7 to 44.5 ppm. rsc.orgrsc.org This chemical shift is characteristic of a pentavalent phosphorus atom in a phosphine (B1218219) oxide environment. The absence of proton coupling in a proton-decoupled ³¹P NMR spectrum simplifies the signal to a singlet, confirming the presence of a single phosphorus environment in the molecule.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment reveals the connectivity between adjacent protons on the naphthalene rings, helping to trace the proton-proton coupling networks within each aromatic system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduepfl.ch This allows for the direct assignment of the protonated carbons in the naphthalene rings.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and the fragmentation pattern of this compound, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound. rsc.orgrsc.org Using techniques like Electrospray Ionization (ESI), the exact mass of the protonated molecule [M+H]⁺ can be measured with high accuracy. This experimental value can then be compared with the theoretically calculated mass for the chemical formula C₂₀H₁₅OP, providing strong evidence for the compound's elemental composition. rsc.org The fragmentation pattern observed in the mass spectrum can also offer insights into the stability of the molecule and the nature of its chemical bonds.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, providing a detailed picture of the molecular structure.

The phosphine oxide group (P=O) exhibits a strong and characteristic absorption band in the infrared spectrum. This stretching vibration is a key diagnostic tool for identifying compounds containing this functional group. For phosphine oxides, this band typically appears in the region of 1140-1210 cm⁻¹. The exact frequency can be influenced by the electronic and steric nature of the substituents attached to the phosphorus atom. The interaction between the phosphine oxide group and Al at an interface has been suggested to improve electron injection in certain applications, highlighting the importance of this moiety's electronic properties. rsc.org

Table 1: Characteristic IR Absorption of the Phosphine Oxide Group

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| P=O | Stretching | 1140-1210 |

| P-C | Stretching | ~1465 researchgate.net |

The naphthalene rings in this compound give rise to a series of characteristic vibrational bands in both the IR and Raman spectra. These include:

C-H stretching vibrations: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C stretching vibrations: The stretching of the carbon-carbon double bonds within the aromatic rings results in a group of bands in the 1400-1600 cm⁻¹ region.

C-H out-of-plane bending vibrations: These vibrations, which are sensitive to the substitution pattern on the aromatic ring, appear in the 650-900 cm⁻¹ region and are often strong and sharp.

The combination of these vibrational modes provides a unique spectral signature for the naphthalene portion of the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides valuable information about the electronic structure and photophysical behavior of a molecule.

The UV-Visible absorption spectrum of this compound is dominated by electronic transitions within the naphthalene rings. These π → π* transitions give rise to strong absorption bands in the ultraviolet region. The presence of the phosphine oxide group can influence the energy of these transitions. Studies on related phosphine oxide derivatives have shown that they can exhibit absorption maxima in the near-UV range, for instance, between 365 and 416 nm. nih.gov The photophysical behavior, including the efficiency of light absorption and subsequent energy dissipation pathways, is of significant interest, particularly in applications such as photoinitiators for polymerization. researchgate.netmdpi.com The cleavage of the C-P bond can be a key process following photoexcitation. mdpi.com

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Visible absorption or emission bands as the polarity of the solvent is varied. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule. While specific studies on the solvatochromic effects of this compound are not extensively detailed in the provided context, it is a general phenomenon observed for polar molecules. The phosphine oxide group imparts a degree of polarity to the molecule, and thus, changes in solvent polarity could lead to shifts in its absorption and fluorescence spectra. Investigating these shifts can provide insights into the nature of the electronic transitions and the change in dipole moment upon excitation.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is a fundamental technique for the characterization of crystalline materials. It relies on the principle of Bragg's law, where the constructive interference of X-rays scattered by the electron clouds of atoms in a crystal lattice provides a unique diffraction pattern. This pattern is a fingerprint of the crystalline structure, allowing for detailed structural elucidation.

Single crystal X-ray crystallography is the most powerful method for obtaining a precise three-dimensional molecular structure. This technique involves directing a beam of X-rays onto a single, well-ordered crystal of the compound. The resulting diffraction pattern is collected and analyzed to build a model of the electron density, from which the atomic positions can be determined with high precision.

Despite a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), no specific single crystal X-ray diffraction data for this compound has been found. The determination of its crystal structure would require the growth of a suitable single crystal and subsequent analysis.

For comparative purposes, the crystal structures of related phosphine oxides have been extensively studied. For instance, the well-characterized Triphenylphosphine (B44618) oxide (Ph₃PO) has been reported to crystallize in several polymorphic forms, with the orthorhombic space group Pbca being common. In this structure, the phosphorus atom adopts a tetrahedral geometry with a P=O bond length of approximately 1.48 Å. The determination of the crystal structure of this compound would allow for a comparison of its solid-state conformation and packing with other diarylphosphine oxides.

A hypothetical data table for the single crystal X-ray diffraction of this compound is presented below to illustrate the type of information that would be obtained from such an analysis.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₂₀H₁₅OP |

| Formula Weight | 302.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| P=O Bond Length (Å) | Value |

| P-C Bond Lengths (Å) | Value |

| C-P-C Bond Angle (°) | Value |

| O=P-C Bond Angles (°) | Value |

This table is for illustrative purposes only as no experimental data has been publicly reported.

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented microcrystals is used. The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ).

PXRD is an essential tool for:

Phase Identification: The diffraction pattern of a pure crystalline compound is unique and serves as a fingerprint for its identification.

Purity Assessment: The presence of crystalline impurities can be detected by the appearance of additional peaks in the diffractogram.

Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound will exhibit distinct PXRD patterns.

As with single crystal data, no specific powder X-ray diffraction patterns for this compound have been published in the reviewed literature. The acquisition of a PXRD pattern would be a crucial step in the solid-state characterization of any synthesized batch of this compound, ensuring its phase purity and providing a reference pattern for future studies. The analysis of the peak positions and intensities could also be used in conjunction with computational methods to potentially solve the crystal structure if single crystals are unattainable.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Di(naphthalen-1-yl)phosphine Oxide

Quantum chemical calculations are fundamental in elucidating the molecular properties of compounds like this compound. These computational methods provide insights into the molecule's three-dimensional structure, electronic properties, and bonding characteristics.

Geometry Optimization and Conformational Analysis

The initial step in computational analysis involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. For a sterically hindered molecule like this compound, with its two bulky naphthyl groups attached to a central phosphorus atom, multiple local energy minima corresponding to different conformers are expected.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity.

For aromatic phosphine (B1218219) oxides, the HOMO is typically localized on the aromatic rings, which are electron-rich, while the LUMO may have significant contributions from the phosphoryl group. In this compound, the HOMO would likely be a π-orbital distributed across the naphthyl rings. The LUMO would be influenced by the P=O bond and the σ* orbitals of the P-C bonds. A smaller HOMO-LUMO gap generally suggests higher reactivity. The introduction of electron-donating or withdrawing substituents on the naphthyl rings can be used to tune these energy levels and, consequently, the electronic and optical properties of the molecule.

Interactive Table: Expected Frontier Molecular Orbital Characteristics

| Molecular Orbital | Expected Localization | Role in Reactivity |

| HOMO | Primarily on the π-system of the naphthyl rings | Electron-donating orbital in reactions with electrophiles |

| LUMO | Contributions from the P=O group and P-C σ* orbitals | Electron-accepting orbital in reactions with nucleophiles |

| HOMO-LUMO Gap | Moderate to large | Indicator of chemical stability and electronic transition energy |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules in detail. It partitions the molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals, which correspond closely to the familiar Lewis structure concepts.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products, including the high-energy transition states that must be overcome.

Potential Energy Surface Scans

A potential energy surface (PES) scan involves systematically changing one or more geometric parameters of a molecule, such as a bond length or dihedral angle, and calculating the energy at each point, while optimizing the remaining geometry. This allows for the exploration of the energy landscape associated with a particular molecular motion or reaction coordinate.

For this compound, a PES scan of the rotation around the P-C bonds would be crucial for understanding the conformational flexibility and the energy barriers between different conformers. The results of such a scan would reveal the lowest energy conformations and the transition states connecting them.

Activation Energy Calculations

The activation energy is the minimum energy required for a chemical reaction to occur. Computationally, it is determined as the energy difference between the reactants and the transition state. A variety of methods, including DFT, can be used to calculate activation energies.

For reactions involving this compound, such as its synthesis or its use as a ligand or catalyst, calculating the activation energies of the elementary steps would provide valuable insights into the reaction kinetics and mechanism. For example, in the synthesis of this compound via the oxidation of the corresponding phosphine, the activation energy for the oxidation step could be calculated. Similarly, if this compound is used as a catalyst, the activation barriers for the key steps in the catalytic cycle could be modeled to understand its catalytic efficiency. One study mentions the synthesis of di(1-naphthyl)phosphine oxide from the reaction of 1-bromonaphthalene (B1665260) with phosphine, which proceeds via a single electron transfer process. researchgate.net Computational modeling could elucidate the energetics of this radical nucleophilic substitution (SRN1) mechanism.

Interactive Table: Key Parameters in Reaction Pathway Modeling

| Parameter | Description | Significance |

| Reaction Coordinate | The geometric parameter(s) that define the progress of a reaction. | Essential for mapping the reaction pathway on the potential energy surface. |

| Transition State | The highest energy point along the minimum energy path between reactants and products. | Its structure and energy determine the activation barrier of the reaction. |

| Activation Energy (Ea) | The energy difference between the transition state and the reactants. | A key factor controlling the rate of a chemical reaction. |

| Reaction Energy (ΔEr) | The energy difference between the products and the reactants. | Indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy). |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

The prediction of spectroscopic properties through computational chemistry has become an invaluable tool for the structural elucidation of complex organic molecules. Techniques such as Density Functional Theory (DFT) are employed to calculate the nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies of this compound.

These theoretical calculations are often performed in conjunction with experimental work. For instance, a general approach involves synthesizing the compound and characterizing it using experimental FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy. Concurrently, computational methods like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) are used to obtain the optimized molecular geometry and predict the spectroscopic data. The calculated parameters are then compared with the experimental results to confirm the molecular structure and understand its electronic properties. The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C), providing a powerful tool for assigning experimental signals and verifying the compound's structure.

A hypothetical data table for predicted versus experimental spectroscopic data for this compound, based on established computational methodologies, is presented below.

Table 1: Hypothetical Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value (Computational) | Experimental Value |

|---|---|---|

| ¹H NMR (ppm) | ||

| Aromatic Protons | 7.5 - 8.5 | Not Available |

| ¹³C NMR (ppm) | ||

| Aromatic Carbons | 120 - 140 | Not Available |

| C-P Carbon | Calculation Dependent | Not Available |

| ³¹P NMR (ppm) | Calculation Dependent | Not Available |

| IR Frequencies (cm⁻¹) | ||

| P=O Stretch | ~1190 | Not Available |

| C-H Aromatic Stretch | 3000 - 3100 | Not Available |

Note: The values in this table are illustrative and based on general expectations for similar aromatic phosphine oxides. Specific experimental or calculated values for this compound are not available in the searched literature.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations offer a powerful approach to understanding the dynamic behavior of molecules in different environments, such as in various solvents. For this compound, MD simulations can provide critical insights into its solubility, conformational changes, and intermolecular interactions with solvent molecules.

The low solubility of this compound in common organic solvents is a practical challenge. MD simulations can help to elucidate the underlying reasons for this by modeling the interactions between the phosphine oxide and various solvent molecules at an atomistic level. By calculating the free energy of solvation, it is possible to predict the solubility in different solvents and potentially identify more effective solvent systems.

Furthermore, these simulations can reveal how the solvent influences the conformational landscape of the molecule. The two bulky naphthyl groups can rotate around the P-C bonds, leading to different spatial arrangements. The presence of a solvent can stabilize certain conformations over others, which can have implications for the compound's reactivity and its properties in solution.

While specific MD simulation studies focused exclusively on this compound are not prominently featured in the available literature, the techniques are broadly applicable. Such studies would typically involve placing a model of the phosphine oxide in a simulation box filled with solvent molecules and then solving Newton's equations of motion for the system over time. This would allow for the observation of how the molecule behaves and interacts with its surroundings on a picosecond to nanosecond timescale.

Table 2: List of Compounds

| Compound Name |

|---|

| This compound |

| Dichloromethane (B109758) |

Applications Beyond Catalysis and Coordination Chemistry

Di(naphthalen-1-yl)phosphine Oxide in Materials Science

The distinct electronic and steric characteristics of this compound make it a valuable component in the field of materials science. Its derivatives and related structures are being explored for their potential in organic electronics, luminescent materials, and nanotechnology.

The phosphine (B1218219) oxide group is a strong electron acceptor due to the high polarity of the P=O bond. This property is crucial for designing materials used in organic light-emitting diodes (OLEDs) and other organic electronic devices. Specifically, the electron-withdrawing nature of the phosphine oxide moiety can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of a material, which facilitates the injection and transport of electrons.

As a host material in OLEDs, this compound's bulky naphthalene (B1677914) groups provide significant steric hindrance. This three-dimensional, non-coplanar structure is critical for preventing the aggregation of luminescent guest molecules in the solid state. Such aggregation often leads to quenching of the emission, which reduces the efficiency of the device. By isolating the emitter molecules, the bulky phosphine oxide host helps to maintain high photoluminescence quantum yields.

In the context of electron transport layers (ETLs), materials incorporating the naphthalene-phosphine oxide framework have shown promise. While specific data for this compound is not extensively reported, related compounds such as (6-(1,10-phenanthrolin-3-yl)naphthalen-2-yl)diphenylphosphine oxide have been identified as effective electron transport materials. rsc.org The fusion of naphthalene rings to phosphole P-oxides has also been demonstrated as a successful strategy for creating materials with high electron mobility. This suggests that this compound possesses the fundamental characteristics required for efficient electron transport.

Table 1: Key Properties of Phosphine Oxides for OLED Applications

| Property | Description | Relevance to OLED Performance |

| Electron-Withdrawing Nature | The P=O bond is highly polar, making the phosphine oxide group a strong electron acceptor. | Lowers the LUMO energy level, facilitating electron injection and transport. |

| High Triplet Energy | The energy of the lowest triplet excited state is high in many phosphine oxides. | Essential for hosting blue phosphorescent emitters to prevent energy back-transfer. |

| Steric Hindrance | Bulky substituents like naphthalene rings create a 3D molecular structure. | Prevents aggregation-caused quenching of luminescent dopants, improving efficiency. |

| Thermal Stability | Phosphine oxides often exhibit high decomposition temperatures. | Contributes to the operational lifetime and stability of OLED devices. |

The inherent photophysical properties of aromatic phosphine oxides make them suitable for applications as luminescent materials. The non-coplanar structure enforced by the tetrahedral phosphorus center can lead to deep-blue emissions in certain molecular designs by suppressing intermolecular interactions. this compound is used in the production of electroluminescent devices capable of emitting light in different colors, including blue and green. cymitquimica.com

Phosphine oxides can act as effective stabilizing ligands for nanoparticles, with the polar P=O group providing a strong binding site to the nanoparticle surface. Research has demonstrated that phosphine oxide-decorated ruthenium nanoparticles are efficient catalysts.

In a notable application, a related compound, tert-butyl(naphthalen-1-yl)phosphine oxide, has been successfully employed as a supporting ligand for the synthesis of air-stable and homogeneous gold nanoparticles (AuNPs). figshare.com This process involves the reduction of a gold(I) precursor and yields small, highly soluble nanoparticles. figshare.com The phosphine oxide ligand plays a crucial role in the stability and catalytic activity of these nanoparticles. figshare.comresearchgate.net The ability of the phosphine oxide to engage in hydrogen bonding can also be beneficial for interacting with other molecules at the nanoparticle surface. researchgate.net These findings strongly suggest that this compound could similarly be used to stabilize various types of nanoparticles, conferring stability and potentially modulating their catalytic or electronic properties.

Table 2: Characteristics of Phosphine Oxide Stabilized Gold Nanoparticles

| Parameter | Finding | Reference |

| Stabilizing Ligand | tert-butyl(naphthalen-1-yl)phosphine oxide | figshare.com |

| Nanoparticle Size | 1.24 ± 0.16 nm | figshare.com |

| Synthesis Method | NaBH₄ reduction of a Au(I) precursor | figshare.com |

| Key Feature | Air-stable and homogeneous nanoparticles | figshare.com |

| Role of Ligand | Stabilizer, influences catalytic activity and selectivity | figshare.comresearchgate.net |

Supramolecular Chemistry Involving this compound

The structure of this compound, with its potential for hydrogen bonding and π-π stacking, makes it an interesting building block in supramolecular chemistry.

The oxygen atom of the phosphine oxide group is a potent hydrogen bond acceptor. This allows this compound to participate in the formation of supramolecular structures through hydrogen bonding with suitable donor molecules. While a detailed single-crystal X-ray diffraction analysis for this compound is not publicly available, the crystal structures of other phosphine oxides reveal the prevalence of such interactions. For instance, phosphine oxides can form dimers or extended networks through hydrogen bonds with molecules containing N-H or O-H groups.

The interplay between hydrogen bonding involving the phosphine oxide and potential π-π stacking interactions between the large naphthalene rings could lead to the formation of well-defined, self-assembled architectures. Computational modeling, such as density functional theory (DFT), can provide insights into the preferred modes of interaction and the stability of potential supramolecular complexes involving this compound.

The bulky and rigid structure of this compound, resulting from the tetrahedral phosphorus center and the large naphthalene substituents, could potentially allow it to act as a host molecule in host-guest chemistry. The clefts and cavities formed by the spatial arrangement of the naphthalene rings might be suitable for encapsulating smaller guest molecules. The binding in such host-guest complexes could be driven by a combination of van der Waals forces, hydrophobic interactions, and potentially C-H···π interactions between the guest and the aromatic surfaces of the host.

While specific examples of this compound acting as a host in inclusion complexes are not documented in the current literature, the principles of molecular recognition suggest this as a plausible area for future investigation. The design of more complex ligands based on this framework, for example, by linking two this compound units, could lead to the creation of novel host molecules with specific recognition properties.

Photoactive and Photoredox Applications of this compound Derivatives

The unique electronic properties of the naphthalene and phosphine oxide moieties in this compound (DNPO) and its derivatives have prompted investigations into their applications beyond traditional catalysis and coordination chemistry. These compounds exhibit intriguing photoactive characteristics, positioning them as potential candidates for photosensitization, energy transfer processes, and photoredox catalysis.

Photosensitization and Energy Transfer Processes

Photosensitization is a process where a molecule, upon absorbing light, transfers its excitation energy to another molecule. The naphthalene units in DNPO derivatives are known chromophores that can absorb ultraviolet light, leading to the formation of excited singlet states. Through a process called intersystem crossing, these singlet states can transition into longer-lived triplet states. The energy of these triplet states is a critical parameter in determining the efficiency of energy transfer to other molecules.

While specific experimental data on the triplet state energy of this compound is not extensively documented in publicly available literature, studies on similar phosphine oxide-containing host materials for organic light-emitting diodes (OLEDs) have shown that the introduction of phosphine oxide moieties can help in maintaining high triplet state energies. For instance, in a series of phosphine-oxide hosts, the first triplet energy levels (T1) were raised to approximately 3.0 eV. sigmaaldrich.com This is a crucial characteristic for efficient energy transfer to guest molecules in various applications.

The mechanism of energy transfer can be influenced by the molecular structure and the surrounding environment. In organometallic complexes, for example, the phosphine oxide group can facilitate the sensitization process for lanthanide luminescence. escholarship.org This occurs through an intramolecular energy transfer from the organic ligand (containing the phosphine oxide) to the metal center. The efficiency of this transfer is dependent on the energy alignment of the donor (the ligand's triplet state) and the acceptor (the metal's excited state).

The general principles of photosensitization and energy transfer involving aromatic phosphine oxides can be summarized in the following table: